molecular formula C10H9IN2 B1407655 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine CAS No. 1447912-71-1

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B1407655
CAS No.: 1447912-71-1
M. Wt: 284.1 g/mol
InChI Key: GSSLGMWFOZMALJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with cyclopropyl ketone and subsequent iodination. One common method is the Groebke-Blackburn three-component reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isonitrile . The reaction conditions often include the use of a catalyst such as a Lewis acid and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, N-oxides, and cyclized derivatives .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The cyclopropyl and iodo groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-6-chloroimidazo[1,2-a]pyridine
  • 2-Cyclopropyl-6-bromoimidazo[1,2-a]pyridine
  • 2-Cyclopropyl-6-fluoroimidazo[1,2-a]pyridine

Uniqueness

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of the iodo group, which imparts distinct reactivity and biological properties compared to its chloro, bromo, and fluoro analogues. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and improve the compound’s overall efficacy .

Properties

IUPAC Name

2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSLGMWFOZMALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C=C(C=CC3=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-cyclopropylethanone (18.0 g), 5-iodopyridin-2-amine (5.2 g) and EtOH (100 ml) was heated at reflux for 16 h. The reaction mixture was then cooled to room temperature, and concentrated in vacuo. The resulting residue was diluted with DCM (200 ml), and washed with water (100 ml) and brine (100 ml). The DCM layer was dried over Na2SO4 and concentrated in vacuo. The crude product thus obtained was purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (1.53 g) as a yellow solid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine
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